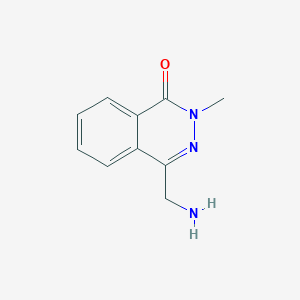

4-Aminomethyl-2-methyl-2H-phthalazin-1-one

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Chemical Biology

Nitrogen-containing heterocycles are organic compounds featuring a ring structure that incorporates at least one nitrogen atom. wisdomlib.org These structures are of paramount importance in medicinal chemistry and chemical biology due to their widespread presence in bioactive molecules. wisdomlib.orgmdpi.com Over 85% of all biologically active compounds contain a heterocyclic moiety, with nitrogen-based rings being the most frequent. rsc.org An analysis of drugs approved by the U.S. FDA revealed that 59% of small-molecule pharmaceuticals incorporate nitrogen heterocycles. msesupplies.com

The significance of these compounds stems from their diverse biological activities and their role as fundamental building blocks for life itself. daneshyari.com They form the core of essential natural products like alkaloids (e.g., morphine, nicotine), vitamins, and hormones, as well as the nucleic acids DNA and RNA. mdpi.com In synthetic drugs, they are present in a vast array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. mdpi.com The presence of nitrogen atoms allows for crucial interactions, such as hydrogen bonding with biological macromolecules like DNA, which can contribute to their therapeutic effects. mdpi.com This structural and functional versatility makes nitrogen-containing heterocycles a cornerstone of modern drug design and discovery. rsc.org

Overview of the Phthalazin-1(2H)-one Core as a Versatile Pharmacophore and Building Block

The phthalazin-1(2H)-one, a benzo-fused 1,2-diazine ring system, is a prominent nitrogen-containing heterocycle that has garnered significant attention as a "privileged scaffold" in medicinal chemistry. daneshyari.comresearchgate.netnih.gov This structure, also known as 2H-benzo[d]pyridazin-1-one, exists in a tautomeric equilibrium between the lactam and lactim forms, with the lactam structure being predominant. daneshyari.com Although not commonly found in natural products, the phthalazinone nucleus is a versatile pharmacophore, meaning it is a molecular framework that can interact with various biological targets to elicit a pharmacological response. daneshyari.comresearchgate.net

The versatility of the phthalazinone core has led to the development of derivatives with a wide spectrum of pharmacological activities. researchgate.netnih.gov These include applications as anticancer, antihypertensive, anti-inflammatory, antidiabetic, and antidepressant agents. daneshyari.comnih.gov The ability to easily synthesize and functionalize the phthalazinone ring system allows chemists to create large libraries of compounds for screening and to fine-tune their properties for specific biological targets. stmarys-ca.edunih.gov Consequently, phthalazinone derivatives have been investigated as inhibitors of various enzymes, such as poly(ADP-ribose) polymerase (PARP), phosphodiesterases (PDEs), and various kinases, making them highly valuable in the development of new drugs. researchgate.netnih.gov

Evolution of Research Perspectives on Phthalazinone Derivatives

Research into phthalazinone derivatives has evolved considerably, moving from initial discoveries of their broad biological effects to highly targeted drug design strategies. nih.govbenthamdirect.com Early investigations identified a wide range of activities, including antihypertensive, cardiotonic, and anticonvulsant properties. sciforum.net This initial broad screening demonstrated the potential of the phthalazinone scaffold and spurred further chemical exploration. daneshyari.comresearchgate.net

More recent research has adopted a more target-based approach, leveraging a deeper understanding of molecular biology and disease pathways. nih.govbenthamdirect.com For instance, the phthalazinone core is a key feature in several potent inhibitors of poly(ADP-ribose) polymerase (PARP), a crucial enzyme in DNA repair. proquest.com This has led to the development of anticancer drugs like Olaparib, which is based on a 4-substituted-2H-phthalazin-1-one scaffold. sciforum.net Similarly, phthalazinone derivatives have been designed as specific inhibitors for other important cancer-related targets, including vascular endothelial growth factor receptor-2 (VEGFR-2), Aurora kinases, and proteasomes. nih.govosf.io The evolution of synthetic methodologies, including the development of efficient cyclocondensation and multicomponent reactions, has further accelerated the discovery of novel and potent phthalazinone-based therapeutic agents. stmarys-ca.edu

Scope of the Current Research Focus on 4-Aminomethyl-2-methyl-2H-phthalazin-1-one and Analogues

Current research is increasingly focused on precisely substituted phthalazinone derivatives to achieve high potency and selectivity for specific biological targets. A notable example of this trend is the compound This compound . This molecule is characterized by a methyl group at the N2 position and an aminomethyl group at the C4 position of the phthalazinone core.

Recent scientific investigations have identified This compound , also known as MRTX1719, as a potent and selective inhibitor of the PRMT5•MTA complex. acs.org This complex is a key target in cancers that have a deletion of the MTAP gene. acs.org The discovery process for this compound began with a fragment-based screen that identified a 4-(aminomethyl)phthalazin-1(2H)-one hit. acs.org Subsequent structural and pharmacokinetic optimization led to the development of the more potent N-methylated analogue, MRTX1719. acs.org

The synthesis of related aminophthalazinones often involves multi-step processes, such as the bromination of the phthalazinone core, followed by alkylation and subsequent amination reactions. beilstein-journals.org The development of these synthetic routes is crucial for exploring structure-activity relationships and identifying lead compounds for drug discovery. nih.govbeilstein-journals.org Research on analogues continues to explore how different substituents on the phthalazinone ring and the amino group affect biological activity and properties. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(aminomethyl)-2-methylphthalazin-1-one | |

| Molecular Formula | C₁₀H₁₁N₃O | |

| Also Known As | MRTX1719 | |

| Primary Target | PRMT5-MTA complex | acs.org |

| Application | Scientific research, building block for synthesis |

Table 2: Chemical Properties of 4-(aminomethyl)phthalazin-1(2H)-one

| Property | Value | Source |

| IUPAC Name | 4-(aminomethyl)-2H-phthalazin-1-one | nih.gov |

| CAS Number | 22370-18-9 | nih.govscbt.com |

| Molecular Formula | C₉H₉N₃O | nih.govscbt.com |

| Molecular Weight | 175.19 g/mol | nih.govscbt.com |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CN | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2-methylphthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-10(14)8-5-3-2-4-7(8)9(6-11)12-13/h2-5H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIJSLHCIXQDON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42476-81-3 | |

| Record name | 4-(aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Modifications and Structure Activity Relationship Sar Studies of 4 Aminomethyl 2 Methyl 2h Phthalazin 1 One Derivatives

Systematic Substitution Patterns on the Phthalazinone Ring System

The phthalazinone nucleus presents three main sites for chemical modification: the aminomethyl group at the C4 position, the methyl group at the N2 position, and the annulated benzene (B151609) ring.

The primary amine of the aminomethyl group at the C4 position is a versatile handle for introducing a wide array of functionalities. Research has shown that this position is critical for the molecule's biological interactions. Palladium-catalyzed amination reactions have been employed to couple various aliphatic, aromatic, benzylic, and cyclic amines to the 4-position of the phthalazinone core, demonstrating the chemical tractability of this site. beilstein-journals.org Such modifications allow for the exploration of different steric and electronic environments, which can significantly influence target binding. For instance, the aminomethyl group can serve as a precursor for more complex scaffolds, such as dithiocarbamates, by reacting the amine with carbon disulfide. nih.govresearchgate.net

Table 1: Examples of Modifications at the C4-Aminomethyl Position

| Initial Group | Reagent/Condition | Resulting Moiety | Reference |

| 4-Bromo | Pd-catalyzed amination with various amines | 4-Amino (substituted) | beilstein-journals.org |

| 4-Aminomethyl | Carbon disulfide, anhydrous H₃PO₄, benzyl (B1604629)/propargyl bromides | 4-(Dithiocarbamate)methyl | nih.govresearchgate.net |

The N2-position of the phthalazinone ring is another key site for structural variation. While the parent compound features a methyl group, studies have shown that replacing this group with other alkyl or functionalized alkyl chains can modulate the compound's properties. The alkylation of the N2-nitrogen is a common strategy, often achieved by reacting the N-H of a precursor with various alkyl halides in the presence of a base. beilstein-journals.org For example, N-isopropyl derivatives have been successfully synthesized. beilstein-journals.org

A more elaborate modification involves a multi-step sequence starting with the introduction of a hydroxymethyl group via reaction with formalin. nih.gov This intermediate can be converted to a chloromethyl group, which then serves as an electrophile for reaction with various nucleophiles to install moieties like thiocyanatomethyl or mercaptomethyl groups. nih.gov These changes can impact the molecule's solubility, metabolic stability, and interaction with biological targets.

Table 2: Examples of Substituents Introduced at the N2-Position

| Starting Material | Reagent(s) | N2-Substituent | Reference |

| 4-Bromo-phthalazin-1(2H)-one | Isopropyl iodide, K₂CO₃ | Isopropyl | beilstein-journals.org |

| 4-Benzyl-2H-phthalazin-1-one | 1. Formalin2. Thionyl chloride | Chloromethyl | nih.gov |

| 4-Benzyl-2-chloromethyl-phthalazin-1-one | Potassium thiocyanate | Thiocyanatomethyl | nih.gov |

| 4-Benzyl-2-chloromethyl-phthalazin-1-one | Thiourea | Mercaptomethyl | nih.gov |

Derivatization Strategies via Molecular Hybridization and Scaffold Merging

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been effectively applied to the phthalazinone scaffold. nih.govdntb.gov.ua This approach aims to create chimeric molecules that may exhibit improved affinity, a dual mechanism of action, or a better selectivity profile.

The 1,3,4-oxadiazole (B1194373) ring is a well-known pharmacophore present in many biologically active compounds. mdpi.comnih.gov Recognizing the therapeutic potential of both the phthalazinone and oxadiazole scaffolds, researchers have designed and synthesized hybrid molecules incorporating both moieties. nih.gov The goal is to leverage the biological activities associated with each component to produce a synergistic effect. nih.gov Synthetic strategies have involved creating a direct linkage between the two heterocyclic systems, for example, by synthesizing 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives, which can then be further functionalized. nih.gov

Table 3: Examples of Phthalazinone-Oxadiazole Hybrids

| Base Scaffold | Alkylating/Acylating Agent | Resulting N2-Substituent on Phthalazinone | Reference |

| 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one | Ethyl iodide | Ethyl | nih.gov |

| 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one | Benzyl chloride | Benzyl | nih.gov |

| 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one | Phenacyl bromide | Phenacyl | nih.gov |

Dithiocarbamates are another class of chemical scaffolds known for their biological activities, including anticancer effects. Hybrid molecules combining the phthalazinone core with a dithiocarbamate (B8719985) moiety have been synthesized and evaluated. nih.govresearchgate.net These studies have explored two primary points of attachment for the dithiocarbamate group. In one series of compounds, the scaffold is tethered to the N2-position of the phthalazinone ring through an alkyl linker. nih.govresearchgate.netdntb.gov.ua In a second series, the dithiocarbamate is attached at the C4-position, typically by derivatizing a C4-aminoalkyl phthalazinone precursor. nih.govresearchgate.netdntb.gov.ua This dual approach allows for a comprehensive SAR study, revealing that the location of the dithiocarbamate moiety significantly influences the antiproliferative activity and selectivity against different cancer cell lines. nih.gov

Table 4: Phthalazinone-Dithiocarbamate Hybrids and their Antiproliferative Activity (IC₅₀ in µM)

| Compound | Dithiocarbamate Position | R Group on Dithiocarbamate | A2780 (Ovarian) | NCI-H460 (Lung) | MCF-7 (Breast) | Reference |

| 9a | C4 | Benzyl | 21.6 | 7.9 | >50 | nih.gov |

| 9b | C4 | 4-Fluorobenzyl | 28.1 | 6.5 | 49.3 | nih.gov |

| 9d | C4 | 4-Chlorobenzyl | 12.3 | 8.8 | 21.6 | nih.gov |

| 9g | C4 | Propargyl | 11.1 | 8.9 | 19.4 | nih.gov |

Hybridization with Pyrazole (B372694) Scaffolds

The strategic fusion of the phthalazinone core with other pharmacologically active heterocyclic systems, known as molecular hybridization, has emerged as a promising avenue for developing novel therapeutic agents. The pyrazole scaffold, a five-membered diazole ring, is a cornerstone in various marketed drugs and is known to exhibit a wide range of biological activities, including anticancer effects. nih.gov

Researchers have explored the synthesis of pyrazole-phthalazinone hybrids as potential anticancer agents. rsc.org For instance, certain 2,4-disubstituted phthalazinone derivatives, featuring a 1-methyl-1H-pyrazol-4-yl group at the 4-position of the phthalazinone ring, have been investigated as Aurora kinase inhibitors, which are crucial regulators of cell division and are often overexpressed in cancers. osf.io This hybridization strategy aims to combine the pharmacophoric features of both the phthalazinone and pyrazole moieties to create dual-acting or more potent and selective drug candidates. nih.govrsc.org The resulting hybrid molecules are then evaluated for their cytotoxic effects against various cancer cell lines to establish their therapeutic potential. nih.gov

Structure-Activity Relationship (SAR) Analysis Based on In Vitro Studiesdntb.gov.uasci-hub.senih.gov

The phthalazin-1(2H)-one scaffold is recognized as a "privileged" structure in medicinal chemistry, indicating its ability to bind to multiple biological targets and serve as a versatile framework for drug discovery. researchgate.net SAR studies are crucial for understanding how chemical modifications to this core structure influence biological activity.

Elucidation of Key Pharmacophoric Features

The essential structural components, or pharmacophoric features, of 4-aminomethyl-2-methyl-2H-phthalazin-1-one derivatives vary depending on the biological target.

For Anticancer Activity: The phthalazinone nucleus itself is a critical feature. sci-hub.se Modifications at the N2 and C4 positions are pivotal in determining the potency and selectivity of antiproliferative effects. For example, the 4-(aminomethyl) group is a key feature, as a 4-(aminomethyl)phthalazin-1(2H)-one fragment was successfully identified as a hit through a fragment-based screen and confirmed to bind to the PRMT5•MTA complex, a target for MTAP-deleted cancers. acs.org

For α-Adrenoceptor Antagonism: In derivatives designed to target α-adrenoceptors, the key pharmacophore consists of three parts: the phthalazinone system, a flexible alkyl chain linker, and a terminal amine or N-substituted piperazine (B1678402) moiety. nih.gov The nature of the substituent on the terminal piperazine ring and the length of the alkyl spacer significantly modulate the affinity and selectivity for the receptor. sci-hub.se

For Cholinesterase Inhibition: In analogues of the drug donepezil, the phthalazinone scaffold serves as a central structural element. Docking simulations suggest these compounds interact with the binding site of acetylcholinesterase, and their inhibitory potency is highly dependent on the substitutions made to the core structure. rsc.orgresearchgate.net

Correlation of Structural Changes with Biological Activity Modulations

Detailed in vitro studies have established clear correlations between specific structural alterations and the resulting biological activity. A notable example is a series of phthalazinone-dithiocarbamate hybrids developed as potential anticancer agents. rsc.org In this series, the placement of the dithiocarbamate side chain on the phthalazinone scaffold dramatically altered the compounds' activity and selectivity.

Positional Isomerism: When the dithiocarbamate moiety was attached at the N2 position of the phthalazinone ring, the resulting compounds generally displayed better antiproliferative activity against A-2780 (ovarian cancer) and MCF-7 (breast cancer) cell lines. rsc.org Conversely, when this moiety was placed at the C4 position (via the aminomethyl linker, as in derivatives of the title compound), the analogues exhibited marked selectivity towards the NCI-H460 (lung cancer) cell line. rsc.org

Substitution Effects: Within the series of C4-substituted derivatives, modifications to the benzyl group of the dithiocarbamate further influenced potency. Analogues featuring a benzyl, 4-methylbenzyl, or 4-chlorobenzyl group were the most potent against the NCI-H460 lung cancer cell line, with IC₅₀ values approaching that of the reference drug cisplatin. rsc.org

These findings are summarized in the table below.

| Compound Series | Modification | Target Cell Lines | Observed Activity |

| Phthalazinone-dithiocarbamate Hybrids | Dithiocarbamate at N2 position | A-2780, MCF-7 | Generally higher activity |

| Phthalazinone-dithiocarbamate Hybrids | Dithiocarbamate at C4 position | NCI-H460 | High selectivity |

| C4-dithiocarbamate derivatives | Benzyl, 4-methylbenzyl, or 4-chlorobenzyl group | NCI-H460 | Most potent in series |

Conformational Analysis and Stereoelectronic Effects on Biological Activity

The three-dimensional conformation and electronic properties of phthalazinone derivatives are critical determinants of their interaction with biological targets. Understanding these aspects is essential for rational drug design.

Conformational analysis, often aided by molecular modeling and X-ray crystallography, provides insights into the spatial arrangement of the molecule, which dictates how it fits into a receptor's binding pocket. For instance, X-ray crystallography was instrumental in confirming the binding mode of a 4-(aminomethyl)phthalazin-1(2H)-one hit to the PRMT5•MTA protein complex, providing a structural basis for further optimization. acs.org

Molecular modeling studies have been widely applied to rationalize the observed biological results for various phthalazinone derivatives. nih.gov

For Cholinesterase Inhibitors: Docking simulations of phthalazinone-based analogues into the active site of acetylcholinesterase helped to explain the observed SAR and identify key interactions that govern inhibitory potency. rsc.orgresearchgate.net

For α-Adrenoceptor Antagonists: Molecular modeling was used to understand why certain derivatives displayed high affinity, with the best-fitting compounds in the computational model also showing the highest in vitro activity. nih.gov

For Antifungal Agents: A physicochemical study of a specific phthalazinone derivative revealed its conformational and electronic characteristics, which provided valuable data for the future design of related antifungal compounds. osf.ioresearchgate.net

These studies collectively highlight that the biological activity of this compound and its derivatives is not merely a function of its chemical formula but is intricately linked to its 3D structure and the electronic distribution across the molecule. The planarity of the phthalazinone ring system, combined with the flexibility of substituents at the N2 and C4 positions, allows these molecules to adopt specific conformations to optimize interactions with their respective biological targets.

Molecular Interactions and Target Engagement Research of Phthalazinone Derivatives

Enzyme Inhibition Mechanisms of Action

The phthalazinone core is a well-established pharmacophore present in several potent Poly(ADP-ribose) Polymerase (PARP) inhibitors, which are crucial drugs for treating cancers with deficiencies in DNA repair pathways. researchgate.netnih.gov For instance, substituted 4-benzyl-2H-phthalazin-1-ones have been developed into highly potent inhibitors of both PARP-1 and PARP-2. nih.govscispace.com However, based on available scientific literature, there is no specific research demonstrating that 4-Aminomethyl-2-methyl-2H-phthalazin-1-one acts as a direct inhibitor of PARP enzymes.

The primary and most extensively researched target engagement for the 4-aminomethyl-phthalazinone scaffold is the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). researchgate.net PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a critical role in regulating gene expression and various cellular processes. researchgate.net Its inhibition has emerged as a promising therapeutic strategy, particularly for cancers with a specific genetic deletion.

Research has revealed a synthetic lethal relationship where cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene are particularly vulnerable to PRMT5 inhibition. researchgate.netnih.gov The loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which binds to PRMT5 and partially inhibits its activity. nih.gov This makes the cancer cells highly dependent on the remaining PRMT5 function for survival.

A significant breakthrough in this area came from the discovery that small molecules could bind to and inhibit the PRMT5•MTA complex with high selectivity over the apo-PRMT5 or the S-adenosylmethionine (SAM)-bound complex. researchgate.netnih.gov The parent compound to the molecule of interest, 4-(aminomethyl)phthalazin-1(2H)-one , was identified as a fragment hit that selectively binds to the PRMT5•MTA complex. researchgate.netnih.gov

X-ray crystallography studies revealed the precise binding mode of this fragment within the substrate-binding site of the PRMT5•MTA complex. Key interactions include:

Hydrogen bonds between the phthalazinone N-H and the side chain of glutamate (B1630785) 435 (Glu435). researchgate.net

A hydrogen bond between the phthalazinone carbonyl group and the side chain of lysine (B10760008) 333 (Lys333). researchgate.net

An ionic interaction between the primary amine of the aminomethyl group and the side chain of glutamate 444 (Glu444). researchgate.net

A hydrogen bond from the primary amine to the backbone carbonyl of Glu435. researchgate.net

A close van der Waals interaction between the primary amine and the sulfur atom of the bound MTA molecule. researchgate.net

These interactions anchor the fragment in the active site, effectively blocking the binding of substrate proteins and inhibiting the enzyme's methyltransferase activity.

The identification of 4-(aminomethyl)phthalazin-1(2H)-one as a PRMT5•MTA inhibitor was a direct result of a fragment-based lead discovery (FBLD) campaign. researchgate.netacs.org In this approach, a library of small chemical fragments was screened for binding to the target, PRMT5/MEP50, specifically in the presence of MTA. nih.gov The 4-(aminomethyl)phthalazin-1(2H)-one fragment was a notable hit from this screen. researchgate.netacs.org

Subsequent structure-based drug design (SBDD) and medicinal chemistry efforts used this initial fragment as a starting point for optimization. researchgate.netnih.gov These efforts involved synthesizing numerous derivatives, including N-substituted phthalazinones, to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of the clinical candidate MRTX1719. researchgate.netnih.gov The synthesis of N-methyl phthalazinones, such as this compound, is part of the broader exploration of this chemical space for therapeutic applications. mdpi.comnih.gov

| Fragment | Target Complex | Dissociation Constant (KD) | Reference |

|---|---|---|---|

| 4-(aminomethyl)phthalazin-1(2H)-one | PRMT5•MTA | 10 μM | researchgate.net |

| 4-(aminomethyl)phthalazin-1(2H)-one | PRMT5•SAM | 51 μM | researchgate.net |

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression, and their inhibition is a validated strategy in oncology. bohrium.com Various phthalazinone derivatives have been investigated as inhibitors of this enzyme class. For example, phthalazinone pyrazoles have been developed as potent and selective inhibitors of Aurora-A kinase. bohrium.comresearchgate.net Additionally, other 4-substituted phthalazinones have been synthesized and shown to have inhibitory activity against Aurora B kinase. nih.gov However, there is no specific data within the reviewed literature to indicate that this compound possesses inhibitory activity against Aurora kinases.

The phthalazinone scaffold is known to be pharmacologically versatile, with different derivatives showing activity against a wide range of biological targets. lookchem.com However, a review of the scientific literature did not yield specific research findings on the inhibitory action of this compound against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the proteasome, components of the Hedgehog pathway, DNA Topoisomerase, P-glycoprotein, human Acetylcholinesterase (hAChE), Cyclooxygenase-1/Cyclooxygenase-2 (COX-1/COX-2), or Inosine Monophosphate Dehydrogenase (IMP dehydrogenase).

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

Protein-Ligand Binding Analysis and Structural Biology Insights

The development and characterization of this compound have been heavily reliant on detailed structural and biophysical studies to elucidate its precise mechanism of action.

Structural biology, particularly X-ray crystallography, has been instrumental in the discovery and optimization of this compound. acs.orgnih.gov The development process began with a fragment-based screen which identified the parent scaffold, 4-(aminomethyl)phthalazin-1(2H)-one, as a binder to the PRMT5•MTA complex. acs.orgnih.goviucr.org

Subsequent structure-based drug design, guided by X-ray crystallography, facilitated the elaboration of this initial fragment into the highly potent and selective clinical candidate, MRTX1719. rsc.orgnih.gov The co-crystal structure of MRTX1719 bound to the PRMT5/MEP50/MTA complex (PDB ID: 7S1S) provided high-resolution insights into the binding mode. nih.gov These structural studies revealed that the inhibitor binds within the PRMT5 substrate binding site, making critical hydrogen bond interactions with the backbone carbonyl of glutamate residue 435 (Glu435) and the side chain of Glu444. rsc.org This detailed structural understanding was crucial for optimizing the molecule's affinity and selectivity. nih.govrsc.org

Biophysical techniques have been essential for quantifying the binding affinity and kinetics of this compound to its target. Surface Plasmon Resonance (SPR) was used to characterize the binding kinetics to the PRMT5•MTA complex. acs.orgresearchgate.net

These studies demonstrated that the compound is an MTA-cooperative inhibitor, meaning its binding is significantly enhanced in the presence of MTA. nih.gov SPR analysis revealed that MRTX1719 has an approximately 70-fold greater binding affinity for the MTA-bound PRMT5 complex compared to the S-adenosyl-L-methionine (SAM)-bound PRMT5 complex. nih.gov Furthermore, thermal shift experiments corroborated this selectivity, showing that MRTX1719 rapidly and completely binds to MTA-bound PRMT5, while its binding to SAM-bound PRMT5 is only partial over the same time frame. nih.gov This cooperative binding is the basis for its selective action in MTAP-deleted cancer cells, where MTA concentrations are high. nih.govnih.gov

| Parameter | Condition | Value | Source |

|---|---|---|---|

| Binding Affinity (KD) by SPR | PRMT5/MTA Complex | 0.14 pmol/L | nih.gov |

| PRMT5/SAM Complex | 9.4 pmol/L | nih.gov | |

| Biochemical Potency (IC50) | PRMT5 Assay with MTA | 3.6 nmol/L | nih.gov |

| PRMT5 Assay without MTA | 20.4 nmol/L | nih.gov |

Mechanistic Pathways at the Cellular Level (In Vitro Studies)

The selective inhibition of the PRMT5•MTA complex by this compound triggers distinct downstream cellular effects, primarily impacting cell cycle progression and survival pathways.

In vitro studies have consistently shown that this compound induces cell cycle arrest. nih.goviiarjournals.org Treatment of MTAP-deleted cancer cells with the compound leads to a significant increase in the proportion of cells in the G0/G1 phase, with a corresponding decrease in the S and G2-M phases. nih.govnih.gov This G1 arrest is a direct consequence of inhibiting PRMT5's methyltransferase activity. iiarjournals.org

Gene set enrichment analysis (GSEA) of treated cells confirmed that cell cycle-related pathways were significantly downregulated. nih.gov Mechanistically, this is linked to the reduced symmetric dimethylarginine (sDMA) modification of key cell cycle regulators. researchgate.net Proteomic analyses have shown that the modification status of proteins such as the retinoblastoma protein (Rb) and the cell-cycle inhibitory proteins p21 and p27 is altered, leading to a halt in cell cycle progression. nih.gov For instance, levels of the inhibitory proteins p21 and p27 were found to be increased following treatment. nih.gov

| Cellular Effect | Observation | Source |

|---|---|---|

| Cell Cycle Phase Distribution | Increase in G0/G1 phase population; Decrease in S and G2-M phases | nih.govnih.gov |

| Gene Expression Pathways (GSEA) | Significant downregulation of cell cycle-related pathways | nih.gov |

| Key Regulatory Proteins | Increased levels of p21 and p27; Altered modification of Rb | nih.gov |

In addition to cell cycle arrest, prolonged inhibition of PRMT5 by this compound leads to the induction of programmed cell death, or apoptosis. nih.gov GSEA revealed that upon treatment, p53 and apoptosis-related hallmark pathways were significantly upregulated. nih.gov

Evidence of apoptosis is supported by a reported three-fold increase in the number of cells positive for Annexin V, an early marker of apoptosis. nih.gov Further downstream, the execution of apoptosis is confirmed by the detection of cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-7, an executioner caspase from the same family as caspase-3, following extended treatment with the compound. nih.govnih.gov The activation of the p53 pathway is a critical component of the apoptotic response to cellular stress induced by the compound. nih.govmdpi.com

The mechanism of action of this compound involves the disruption of cellular signaling through the inhibition of PRMT5-mediated methylation of key substrate proteins. Proteomic analysis has identified several key signaling enzymes that are affected. nih.gov

Among the proteins with the most significantly altered post-translational modification status is Cyclin-dependent kinase 1 (CDK1), a crucial regulator of the cell cycle. nih.goviiarjournals.org The suppression of CDK1 function contributes to the observed G1 cell cycle arrest. iiarjournals.org While the primary research focus has been on targets directly related to the PRMT5 pathway, such as cell cycle regulators and spliceosome components, the broader effects on other signaling pathways like MAPK and Topo II are less characterized in the specific context of this compound. The primary mechanism remains the targeted inhibition of PRMT5, which in turn affects a host of downstream cellular processes including cell cycle control and RNA splicing. nih.govresearchgate.net

Pre Clinical Biological Activity Investigations of Phthalazinone Analogues Excluding Human Clinical Data

In Vitro Antiproliferative and Cytotoxic Activity in Diverse Cell Lines

The in vitro antiproliferative and cytotoxic activities of various phthalazinone analogues have been rigorously evaluated against a panel of human cancer cell lines and normal cell lines to determine their efficacy and selectivity.

Studies have demonstrated that certain phthalazinone analogues exhibit significant cytotoxic effects against a range of human carcinoma cell lines. For instance, a series of phthalazinone-dithiocarbamate hybrids were assessed for their antiproliferative effects against three human cancer cell lines: A2780 (ovarian), NCI-H460 (lung), and MCF-7 (breast). nih.govnih.gov The results indicated that the position of the dithiocarbamate (B8719985) moiety on the phthalazinone scaffold significantly influences the activity and selectivity. nih.gov Analogues with the dithiocarbamate group at the N2 position generally showed better activity against the A-2780 and MCF-7 cell lines, while those with the moiety at the C4 position were more selective towards the NCI-H460 cell line. nih.govresearchgate.net

Specifically, compounds 9a, 9b, and 9d, which feature the dithiocarbamate moiety at C4, were identified as potent and selective agents against the NCI-H460 lung cancer cell line, with IC50 values of 7.36 ± 0.08 µM, 8.49 ± 0.25 µM, and 7.77 ± 0.17 µM, respectively. nih.gov Another analogue, compound 9g, was the most active against the A-2780 cell line, with an IC50 value of 6.75 ± 0.12 µM. nih.gov

Further research on novel oxadiazol-phthalazinone derivatives revealed significant and selective anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines. nih.gov Some of these derivatives demonstrated promising activity with IC50 values ranging from 5.5 to 15 µM. nih.gov In another study, certain phthalazine (B143731) derivatives showed very good anticancer activities against the HepG2 hepatocellular carcinoma cell line, with IC50 values ranging from 0.18 to 0.26 μM. semanticscholar.org

The antiproliferative activity of phthalazinone analogues has also been observed in other cancer cell lines. For example, some quinoline (B57606) derivatives incorporating a phthalazinone moiety displayed potential anticancer activity against Hep3B, HeLa, and A549 cancer cell lines. semanticscholar.org

Table 1: In Vitro Antiproliferative Activity of Phthalazinone Analogues (IC50 in µM)

| Compound/Analogue | HepG2 | MCF-7 | A2780 | NCI-H460 | A549 | HeLa |

|---|---|---|---|---|---|---|

| Oxadiazol-phthalazinone derivatives | 5.5 - 15 nih.gov | 5.5 - 15 nih.gov | - | - | - | - |

| Phthalazinone-dithiocarbamate hybrid 9a | - | - | - | 7.36 ± 0.08 nih.gov | - | - |

| Phthalazinone-dithiocarbamate hybrid 9b | - | - | - | 8.49 ± 0.25 nih.gov | - | - |

| Phthalazinone-dithiocarbamate hybrid 9d | - | - | - | 7.77 ± 0.17 nih.gov | - | - |

| Phthalazinone-dithiocarbamate hybrid 9g | - | - | 6.75 ± 0.12 nih.gov | - | - | - |

| Phthalazine derivatives 2g and 4a | 0.18 and 0.09 semanticscholar.org | 0.15 and 0.12 semanticscholar.org | - | - | - | - |

| Quinoline-phthalazinone derivatives | Potential Activity semanticscholar.org | - | - | - | Potential Activity semanticscholar.org | Potential Activity semanticscholar.org |

Note: "-" indicates data not available from the provided sources.

A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. Several studies on phthalazinone analogues have included assessments against normal fibroblast cell lines, such as WI-38, to determine their selectivity index.

Novel oxadiazol-phthalazinone derivatives were found to be safe towards normal fibroblasts, with IC50 values of approximately 70–75 µM, which is significantly higher than their activity against cancer cell lines. nih.gov This indicates a favorable selectivity profile. Similarly, some of the most promising cytotoxic phthalazine-based amine and amino acid derivatives were found to be non-cytotoxic against normal WI-38 cells, with IC50 values higher than 50 µM. researchgate.net This suggests that these compounds have a degree of selectivity for cancer cells.

Assessment of Antihypertensive Activity in In Vitro Models

The potential of phthalazinone derivatives as antihypertensive agents has also been explored in preclinical in vitro models. Research has shown that some 2-nonsubstituted/2-methyl-4-[4-(substituted pyrrol-1-yl)phenyl]-1(2H)-phthalazinone derivatives exhibit antihypertensive properties. The antihypertensive activities of these compounds were examined in vitro, and some derivatives demonstrated appreciable activity. The mechanism of action for some phthalazinylguanidines has been linked to weak alpha-adrenoceptor antagonist properties in vitro. researchgate.net Phthalazinone derivatives are known for their antihypertensive properties, which are often connected to their ability to inhibit different phosphodiesterase (PDE) isoforms.

Antifungal Activity Studies

In addition to their anticancer and antihypertensive potential, phthalazinone analogues have been investigated for their antifungal activity. Polysubstituted phthalazinone derivatives have been tested against a panel of pathogenic and clinically important yeasts and filamentous fungi. One particular compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, demonstrated remarkable antifungal activity against standardized strains of dermatophytes and Cryptococcus neoformans.

Other Investigated Biological Activities (e.g., antioxidant, anti-inflammatory, antimicrobial in preclinical models)

The broad-spectrum biological activity of phthalazinone derivatives extends to antioxidant, anti-inflammatory, and antimicrobial effects in preclinical models. Phthalazine and phthalazinone derivatives have been reported to possess diverse pharmacological activities, including anti-inflammatory and antimicrobial actions. The anti-inflammatory effects of some phthalazinone derivatives are attributed to their ability to inhibit phosphodiesterase 4 (PDE4). Furthermore, some synthesized phthalazinone derivatives have been screened for their antioxidant activities.

Computational and Theoretical Chemistry Analyses of Phthalazinone Systems

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a important tool in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

Molecular docking studies have been instrumental in understanding how phthalazinone derivatives interact with their biological targets. For instance, the discovery of 4-Aminomethyl-2-methyl-2H-phthalazin-1-one (MRTX1719) as a potent and selective inhibitor of the PRMT5-MTA complex was facilitated by a fragment-based screen and confirmed by X-ray crystallography, which provides a detailed 3D picture of the ligand-protein interactions. acs.org This structural information is invaluable for elucidating the binding mode.

In general, the binding of phthalazinone derivatives to their protein targets is characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking interactions. For example, in the case of PARP inhibitors, the phthalazinone scaffold often forms key hydrogen bonds with the amino acid residues in the nicotinamide (B372718) binding site. researchgate.net The specific interactions of this compound with the PRMT5-MTA complex would involve its aminomethyl and phthalazinone core engaging with key residues in the binding pocket, leading to its inhibitory activity. The methyl group on the phthalazinone nitrogen can also influence the compound's conformation and interaction with the target.

A series of 4-aminoalkyl-1(2H)-phthalazinone derivatives have been designed and synthesized as potential multifunctional agents for Alzheimer's disease, with studies showing significant inhibitory potencies against various enzymes. nih.gov Molecular docking of these compounds would reveal specific interactions with the active sites of these enzymes.

The table below summarizes typical ligand-protein interactions observed in molecular docking studies of phthalazinone derivatives.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) |

| Hydrogen Bond | Phthalazinone carbonyl oxygen | Backbone NH of Glycine |

| Hydrogen Bond | Phthalazinone N-H | Side chain of Serine, Threonine |

| Hydrogen Bond | Aminomethyl group | Side chain of Aspartic acid, Glutamic acid |

| Hydrophobic Interaction | Benzene (B151609) ring of phthalazinone | Side chains of Leucine, Isoleucine, Valine |

| π-π Stacking | Benzene ring of phthalazinone | Side chain of Phenylalanine, Tyrosine, Histidine |

The phthalazinone scaffold is recognized as a valuable starting point in drug discovery. nih.gov Virtual screening, a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, has been employed using the phthalazinone core. By starting with a known active scaffold like this compound, virtual libraries of related compounds can be generated and docked into the target protein's binding site. This allows for the rapid identification of new derivatives with potentially improved potency and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are crucial for their reactivity and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For phthalazinone systems, DFT calculations are used to optimize the molecular geometry and to determine the electronic properties. While specific DFT data for this compound is not publicly available, studies on related phthalazinone derivatives have been performed. These studies typically use a basis set such as 6-311G(d,p) to describe the electronic wavefunctions.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This would be relevant for understanding the photophysical properties of this compound, though its primary application is not in photodynamic therapy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the chemical reactivity and stability of a molecule. wikipedia.org A smaller HOMO-LUMO gap suggests higher reactivity.

For a molecule like this compound, the HOMO is likely to be located on the electron-rich aromatic ring and the nitrogen atoms, while the LUMO may be distributed over the carbonyl group and the aromatic system. The aminomethyl substituent would also influence the electronic distribution and the energies of the frontier orbitals. A representative HOMO-LUMO analysis for a phthalazinone derivative would show the distribution of these orbitals across the molecule.

The following table illustrates typical HOMO and LUMO energies and the resulting energy gap for a generic phthalazinone derivative, as would be calculated by DFT methods.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a site for hydrogen bond donation. The aminomethyl group's nitrogen atom would also exhibit a negative potential. Regions of positive potential would be expected around the hydrogen atoms, particularly the N-H of the phthalazinone ring (if not methylated at N2) and the N-H of the aminomethyl group. The aromatic ring would show a relatively neutral potential. This information is critical for understanding how the molecule interacts with its biological target. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govpitt.edu For phthalazinone systems, MD simulations offer a window into their conformational flexibility and their dynamic interactions with biological targets.

Conformational Analysis:

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity. This compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. By simulating the molecule in a virtual environment, typically solvated in water to mimic physiological conditions, researchers can observe how the aminomethyl and methyl groups orient themselves relative to the core phthalazinone ring. This analysis helps in understanding which shapes are most likely to be present and active in a biological system. For instance, studies on other flexible molecules have used MD to characterize the intramolecular hydrogen bonds and other non-covalent interactions that stabilize particular conformers.

Binding Dynamics:

MD simulations are particularly valuable for elucidating the dynamic nature of a ligand's interaction with its protein target. nih.gov While molecular docking provides a static snapshot of a potential binding pose, MD simulations can predict the stability of this pose over a period of nanoseconds or even microseconds. nih.gov For a hypothetical target of this compound, an MD simulation would be initiated with the docked compound in the protein's active site. The simulation would then reveal:

Stability of the Binding Pose: Whether the compound remains in the binding pocket or dissociates.

Key Intermolecular Interactions: The persistence and nature of hydrogen bonds, hydrophobic interactions, and other forces between the phthalazinone derivative and amino acid residues of the target protein. nih.gov

Conformational Changes: How the protein and the ligand adapt to each other's presence, which can be crucial for biological function.

In studies of other phthalazine (B143731) derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes and to calculate the binding free energy, providing a more accurate estimation of the compound's affinity for its target. nih.gov

The following table illustrates the type of data that can be generated from MD simulations of a phthalazinone derivative bound to a therapeutic target, such as Poly (ADP-ribose) polymerase (PARP), a common target for this class of compounds. researchgate.netnih.gov

| Simulation Parameter | Description | Illustrative Value |

| Simulation Time | The duration of the molecular dynamics simulation. | 100 ns |

| RMSD (Root Mean Square Deviation) of Ligand | A measure of the average change in displacement of the ligand atoms from their initial docked position. A stable RMSD suggests a stable binding mode. | 1.5 Å |

| RMSF (Root Mean Square Fluctuation) of Protein Residues | Indicates the flexibility of individual amino acid residues in the protein upon ligand binding. | High fluctuations in loop regions, low in the binding site. |

| Hydrogen Bond Occupancy | The percentage of simulation time that a specific hydrogen bond between the ligand and protein is maintained. | 85% with Gly863 |

| Binding Free Energy (MM/PBSA or MM/GBSA) | A theoretical estimation of the binding affinity of the ligand to the protein. | -50 kcal/mol |

This table is illustrative and does not represent actual data for this compound.

In Silico ADME/Toxicity Prediction for Research Prioritization

Before committing to the costly and time-consuming process of chemical synthesis and biological testing, computational methods can be employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. frontiersin.orgnih.gov These predictions are vital for prioritizing which phthalazinone derivatives are most likely to succeed as drug candidates.

ADME Prediction:

Various software and web-based tools, such as SwissADME and pkCSM, are used to calculate key physicochemical and pharmacokinetic properties based on a molecule's structure. nih.govresearchgate.net For this compound, these tools can predict properties like:

Lipophilicity (LogP): Affects absorption and distribution.

Water Solubility: Crucial for formulation and bioavailability.

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. nih.gov

The "rule of five," developed by Lipinski, is a commonly used guideline to assess the drug-likeness of a compound based on some of these properties. globalhealthsciencegroup.com

Toxicity Prediction:

In silico toxicology models can flag potential liabilities early in the drug discovery process. globalhealthsciencegroup.com These models use a variety of algorithms and databases of known toxic compounds to predict the likelihood that a new molecule will have adverse effects. For a novel phthalazinone, these predictions can cover a range of endpoints, including:

Mutagenicity: The potential to cause genetic mutations (e.g., using the Ames test model). rsc.org

Carcinogenicity: The potential to cause cancer. rsc.org

Hepatotoxicity: The potential to cause liver damage. nih.gov

Cardiotoxicity: The potential to cause heart damage.

LD50 (Median Lethal Dose): An estimation of the dose required to be lethal to 50% of a test population. rsc.org

The following table provides an example of an in silico ADME/Toxicity profile for a hypothetical phthalazinone derivative.

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 190.21 g/mol | Favorable (Lipinski's rule: <500) |

| LogP | 1.8 | Optimal for absorption and solubility |

| Human GI Absorption | High | Good oral bioavailability expected |

| BBB Permeant | No | Low risk of CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagen | Favorable safety profile |

| Hepatotoxicity | Low probability | Favorable safety profile |

| Predicted LD50 (rat, oral) | 500 mg/kg | Moderate acute toxicity (Class 4) |

This table is illustrative and does not represent actual data for this compound.

By integrating these computational and theoretical analyses, researchers can make more informed decisions, prioritizing the synthesis of phthalazinone derivatives that possess both a promising mechanism of action and favorable drug-like properties, while avoiding compounds with a high probability of failure due to poor pharmacokinetics or toxicity.

Future Research Directions and Potential Research Applications of the 4 Aminomethyl 2 Methyl 2h Phthalazin 1 One Scaffold

Development of Novel Chemical Probes for Biological Research

The compound 4-Aminomethyl-2-methyl-2H-phthalazin-1-one itself has proven to be a valuable chemical probe. Its discovery stemmed from a fragment-based screen which identified the related 4-(aminomethyl)phthalazin-1(2H)-one as a binder to the PRMT5•MTA complex. nih.govacs.orgnih.gov Subsequent structure-based drug design led to MRTX1719, a potent and selective inhibitor of this complex. nih.govselleckchem.com

As a chemical probe, MRTX1719 is instrumental in elucidating the biological functions of the PRMT5/MTA complex, a key target in cancers with MTAP gene deletion. nih.gov Future research will likely focus on developing derivatives of this scaffold to create a toolkit of chemical probes with varying potencies, selectivities, and functionalities. These new probes could be used to:

Investigate the downstream effects of PRMT5•MTA inhibition with greater precision.

Explore the roles of the PRMT5•MTA complex in other diseases beyond cancer.

Develop photoaffinity-labeled or biotinylated probes to identify new binding partners and substrates of the complex, further mapping its interaction network within the cell.

Exploration of the Scaffold in Material Science or Polymer Chemistry

While the primary focus for the this compound scaffold has been in medicinal chemistry, the broader phthalazinone structure holds significant promise in material science. Phthalazinone-containing polymers are known for their high performance, exhibiting excellent thermal stability and mechanical properties. acs.orgscilit.com

Future research could explore the integration of the this compound scaffold into novel polymers. The presence of the reactive aminomethyl group provides a convenient handle for polymerization reactions. Potential applications include:

High-Performance Polymers: Synthesis of poly(phthalazinone)s, poly(ether imide)s, and poly(phthalazinone-ether-sulfone) (PPES) materials. acs.orgscilit.comosf.io These polymers could exhibit high glass transition temperatures (Tg's) and decomposition temperatures, making them suitable for demanding applications in the aerospace and electronics industries. acs.org

Functional Materials: The unique electronic properties of the phthalazinone ring system could be exploited to create materials for optical and electronic applications, such as optical sensors or components for light-emitting diodes (LEDs). osf.iosciforum.net

Membrane Technology: PPES-based membranes have been investigated for applications in wet-phase inversion processes, suggesting a role for these polymers in separation and filtration technologies. osf.io

Innovative Synthetic Methodologies for Enhanced Accessibility and Diversity

The accessibility of diverse chemical matter is crucial for exploring the full potential of a scaffold. Research into the synthesis of phthalazinones is ongoing, with a focus on efficiency, scalability, and the ability to generate diverse libraries of compounds. nih.gov

For the this compound scaffold, future synthetic efforts may include:

Multicomponent Reactions (MCRs): The use of MCRs, such as [3+2+1] three-component strategies, offers an environmentally friendly and efficient way to produce highly substituted phthalazinone derivatives from simple starting materials. nih.gov

Palladium-Catalyzed Cross-Coupling: Methods like the Buchwald-Hartwig amination have been effectively used for the synthesis of 4-aminophthalazinones and could be further optimized for the specific scaffold. beilstein-journals.org

Scalable Synthesis: The development of a scalable synthesis for MRTX1719, which addressed challenges like its atropisomerism, provides a strong foundation for producing large quantities of the compound and its analogues for further research and development. acs.org One key step involved a combined crystallization and racemization process to amplify the desired atropisomer. acs.org

Flow Chemistry: Continuous flow synthesis could offer a scalable, safe, and efficient alternative to traditional batch chemistry for producing key phthalazinone intermediates and final compounds.

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and is essential for identifying novel biological activities for chemical scaffolds. nuvisan.comthermofisher.com The initial discovery of the 4-(aminomethyl)phthalazin-1(2H)-one fragment was a direct result of a fragment-based screening campaign using surface plasmon resonance (SPR). nih.gov

Future research will undoubtedly leverage advanced HTS technologies to further probe the potential of the this compound scaffold. This involves:

Screening Diverse Libraries: Screening large, diverse compound libraries containing the phthalazinone core against a wide range of biological targets to identify new hit compounds. iu.edustanford.eduku.edu

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to identify compounds that induce a desired cellular effect, without prior knowledge of the specific molecular target.

Fragment-Based Lead Discovery (FBLD): Expanding on the initial success, FBLD campaigns using a library of phthalazinone-based fragments can identify starting points for developing inhibitors against new target classes. nuvisan.com

Uncovering Novel Biological Targets and Underexplored Mechanisms

While the PRMT5•MTA complex is the most prominent target for this compound, the phthalazinone scaffold is known to interact with a multitude of biological targets. nih.gov This versatility suggests that derivatives of this specific scaffold could be developed to modulate other disease-relevant pathways. nih.gov

Future research should aim to:

Explore Known Phthalazinone Targets: Systematically test derivatives of the this compound scaffold for activity against targets known to be modulated by other phthalazinones. These include:

Poly(ADP-ribose) polymerase (PARP). nih.govosf.ioresearchgate.net

Aurora kinases. nih.govosf.ioacs.org

Vascular endothelial growth factor receptor (VEGFR) and Epidermal growth factor receptor (EGFR). nih.gov

Phosphodiesterases (PDE). researchgate.net

Target Deconvolution: For hits identified through phenotypic screening, employ chemoproteomics and other target identification methods to uncover novel biological targets and mechanisms of action.

Investigate Off-Target Effects: A thorough investigation of the off-target profile of MRTX1719 could reveal unexpected polypharmacology that could be either beneficial or detrimental, providing insights for the design of more selective or multi-targeted agents.

Design of Multi-Target Directed Ligands Based on the Phthalazinone Core

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. nih.gov The phthalazinone core, with its proven ability to serve as a scaffold for inhibitors of various enzymes, is an ideal starting point for MTDL design. researchgate.net

Future research in this area could focus on:

Hybrid Compound Synthesis: Creating hybrid molecules that combine the this compound scaffold with pharmacophores known to inhibit other relevant targets. For example, combining it with a dithiocarbamate (B8719985) moiety has been explored for other phthalazinones to create anticancer agents. nih.govmdpi.com

Overcoming Drug Resistance: Designing MTDLs that inhibit both a primary target (like PRMT5) and mechanisms of drug resistance, such as efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.gov

Treating Neurodegenerative Diseases: Exploring the design of MTDLs based on the phthalazinone core that, for instance, simultaneously inhibit PARP-1 and cholinesterases could offer new therapeutic strategies for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-aminomethyl-2-methyl-2H-phthalazin-1-one, and how can its purity be validated?

- Methodology : The synthesis typically involves multi-step protocols, including palladium-catalyzed coupling reactions or multicomponent reactions starting from brominated precursors. For example, bromolactams can be coupled with amines under copper or palladium catalysis . Purity validation requires chromatographic techniques (HPLC, TLC) coupled with spectroscopic characterization (¹H/¹³C NMR, FT-IR) and mass spectrometry (MS). Reference standards from pharmacopeial guidelines (e.g., EP or USP) ensure accuracy in quantification .

Q. Which spectroscopic techniques are essential for structural elucidation of phthalazinone derivatives?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and amine/amide functionalities.

- FT-IR : For identifying carbonyl (C=O, ~1660 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- X-ray crystallography : For resolving crystal structures, as demonstrated in cocrystal studies with picric acid .

Q. How are biological activities (e.g., anticancer, antibacterial) of phthalazinone derivatives evaluated in preliminary assays?

- Methodology : Standard protocols include:

- In vitro cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) .

- Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .

- Dose-response curves : To determine IC₅₀ or MIC values, with positive controls (e.g., doxorubicin for anticancer studies) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in palladium-catalyzed reactions?

- Methodology : Optimization involves:

- Catalyst screening : Pd(OAc)₂ or PdCl₂ with ligands like PPh₃ or Xantphos.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

- Post-reaction purification : Column chromatography with gradients (e.g., hexane/EtOAc) isolates the target compound .

Q. What strategies resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography) for phthalazinone derivatives?

- Methodology :

- Dynamic NMR studies : To assess conformational flexibility causing signal splitting.

- Computational modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data .

- Complementary techniques : Pair X-ray crystallography (for solid-state conformation) with solution-state NMR to identify solvent-induced variations .

Q. How can the mechanism of action of this compound as an anticancer agent be confirmed?

- Methodology :

- Enzymatic assays : Test inhibition of kinases (e.g., EGFR, VEGFR) via fluorescence-based kits.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells.

- Molecular docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., DNA topoisomerases) .

Q. What quality control measures are critical for ensuring batch-to-batch consistency in phthalazinone synthesis?

- Methodology :

- Impurity profiling : HPLC with UV detection to monitor by-products (e.g., unreacted intermediates).

- Stability studies : Accelerated degradation under heat/humidity to identify degradation pathways .

- Reference standards : Use certified materials (e.g., EP Impurity F) for calibration .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodology :

- Meta-analysis : Compare assay conditions (cell lines, incubation times) to identify variables affecting results.

- Dose standardization : Normalize activity data to molar concentrations rather than mass/volume.

- Reprodubility checks : Replicate experiments with independent batches of the compound .

Q. What computational tools are recommended for predicting ADMET properties of phthalazinone derivatives?

- Methodology :

- SwissADME : Predicts absorption, metabolism, and toxicity profiles.

- Molinspiration : Estimates logP, polar surface area, and drug-likeness.

- AutoDock Vina : For toxicity prediction via binding affinity to cytochrome P450 enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.